

Spectroscopic Characterization of (R)-2-Methallylglycine: A Technical Guide

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Compound of Interest

Compound Name: (R)-2-Methallylglycine

CAS No.: 905929-81-9

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Introduction

(R)-2-Methallylglycine is a non-proteinogenic amino acid of significant interest in synthetic chemistry and drug development. Its unique structure, featuring a chiral center and a reactive methallyl group, makes it a valuable building block for creating novel peptides, peptidomimetics, and other complex molecular architectures. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its incorporation into larger molecules.

This technical guide provides a comprehensive overview of the key spectroscopic data for **(R)-2-Methallylglycine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a deeper understanding of the molecule's behavior in these analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **(R)-2-Methallylglycine**, both ^1H and ^{13}C NMR provide critical information about the connectivity and chemical environment of each atom.

Proton (^1H) NMR Spectroscopy

Expertise & Experience: The ^1H NMR spectrum of **(R)-2-Methallylglycine** is predicted to exhibit distinct signals for each unique proton environment. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen and nitrogen) and the anisotropic effects of the double bond. Deuterated water (D_2O) or methanol- d_4 are common solvent choices for amino acids, as they can exchange with the labile amine and carboxylic acid protons, leading to their disappearance from the spectrum, which simplifies the remaining signals.

Predicted ^1H NMR Data (500 MHz, D_2O)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~4.95	s	1H	Hc
~4.85	s	1H	Hd
~3.80	t, J = 6.5 Hz	1H	H α
~2.65	d, J = 6.5 Hz	2H	H β
~1.75	s	3H	He

Interpretation of the ^1H NMR Spectrum:

- Vinyl Protons (Hc, Hd): The two protons on the terminal carbon of the methallyl group are diastereotopic and are expected to appear as two distinct singlets around 4.95 and 4.85 ppm.
- Alpha-Proton (H α): The proton attached to the chiral center (C α) is deshielded by the adjacent amino and carboxyl groups, and is predicted to resonate as a triplet around 3.80 ppm due to coupling with the two β -protons.

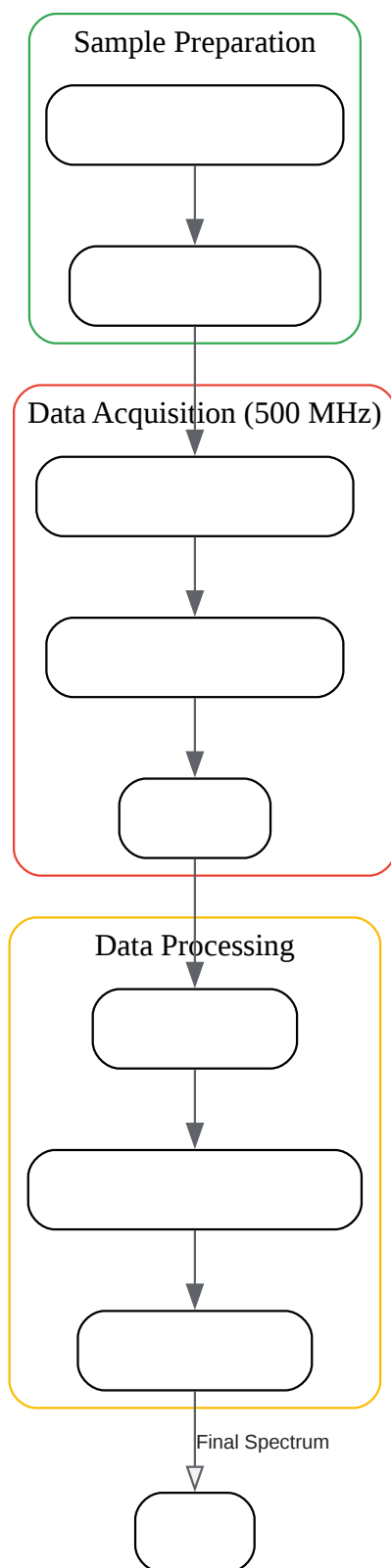
- **Beta-Protons (H β):** The two protons on the β -carbon are adjacent to the double bond and the chiral center. They are expected to appear as a doublet around 2.65 ppm, coupled to the α -proton.
- **Methyl Protons (H ϵ):** The three protons of the methyl group on the double bond are equivalent and will appear as a sharp singlet around 1.75 ppm.

Experimental Protocol: ^1H NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **(R)-2-Methallylglycine** in 0.6 mL of a suitable deuterated solvent (e.g., D_2O , CD_3OD) in a 5 mm NMR tube.
- **Instrument Setup:** The analysis is performed on a 500 MHz NMR spectrometer.
- **Data Acquisition:** Acquire the spectrum at 25 °C using a standard single-pulse experiment. Key parameters include a 90° pulse width, a relaxation delay of 5 seconds, and an acquisition time of 3-4 seconds. Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.
- **Data Processing:** The resulting Free Induction Decay (FID) is processed with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. The spectrum is then phased and baseline corrected. The chemical shifts are referenced to the residual solvent peak.

Trustworthiness: This protocol is a standard procedure for acquiring high-quality ^1H NMR spectra of amino acids. The use of a high-field instrument (500 MHz) ensures good signal dispersion, which is crucial for accurate interpretation.

^1H NMR Acquisition Workflow



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Caption: Workflow for acquiring a ^1H NMR spectrum.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the low natural abundance of ¹³C, a greater number of scans are required compared to ¹H NMR. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.

Predicted ¹³C NMR Data (125 MHz, D₂O)

Chemical Shift (δ, ppm)	Assignment
~175.0	C=O (Carboxyl)
~140.0	C _γ
~115.0	C _δ
~58.0	C _α
~35.0	C _β
~22.0	C _ε

Interpretation of the ¹³C NMR Spectrum:

- **Carbonyl Carbon:** The carboxyl carbon is the most deshielded, appearing at the lowest field (~175.0 ppm).
- **Alkene Carbons:** The quaternary carbon (C_γ) of the double bond is expected around 140.0 ppm, while the terminal methylene carbon (C_δ) will be at a higher field, around 115.0 ppm.
- **Alpha-Carbon (C_α):** The carbon bearing the amino and carboxyl groups will resonate around 58.0 ppm.
- **Aliphatic Carbons:** The β-carbon (C_β) is predicted to be around 35.0 ppm, and the methyl carbon (C_ε) will be the most shielded, appearing at the highest field (~22.0 ppm).

Experimental Protocol: ¹³C NMR Spectroscopy

- **Sample Preparation:** A more concentrated sample is generally required for ^{13}C NMR. Dissolve 20-50 mg of **(R)-2-Methallylglycine** in 0.6 mL of deuterated solvent in a 5 mm NMR tube.
- **Instrument Setup:** The analysis is performed on a 125 MHz (for a 500 MHz ^1H instrument) NMR spectrometer.
- **Data Acquisition:** A proton-decoupled ^{13}C NMR spectrum is acquired. This involves irradiating the protons to collapse the C-H couplings, resulting in single lines for each carbon. A larger number of scans (e.g., 1024 to 4096) is necessary. A relaxation delay of 2 seconds is typically sufficient.
- **Data Processing:** Similar to ^1H NMR, the FID is processed with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transformed. The spectrum is then phased, baseline corrected, and referenced.

Trustworthiness: Proton decoupling is a standard and essential technique for simplifying ^{13}C NMR spectra and improving the signal-to-noise ratio. The described protocol is a reliable method for obtaining a high-quality spectrum.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. [1] For **(R)-2-Methallylglycine**, characteristic absorptions for the amino, carboxyl, and alkene groups are expected. The zwitterionic nature of the amino acid in the solid state will significantly influence the positions of the N-H and C=O stretching frequencies.

Predicted IR Data (Solid State, KBr)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-2800	Broad, Strong	N-H ⁺ stretch (ammonium)
~3080	Medium	=C-H stretch
2950-2850	Medium	C-H stretch (aliphatic)
~1645	Medium	C=C stretch
~1580	Strong	COO ⁻ asymmetric stretch
~1410	Medium	COO ⁻ symmetric stretch

Interpretation of the IR Spectrum:

- **N-H⁺ Stretch:** The broad and strong absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibration of the ammonium group (N-H⁺) in the zwitterionic form.
- **C-H Stretches:** The medium intensity peak around 3080 cm⁻¹ is indicative of the vinyl C-H stretch. The absorptions in the 2950-2850 cm⁻¹ range are due to the aliphatic C-H stretches of the methallyl group.
- **C=C Stretch:** The carbon-carbon double bond stretch is expected to appear as a medium intensity peak around 1645 cm⁻¹.
- **Carboxylate Stretches:** In the zwitterionic form, the carboxylic acid exists as a carboxylate anion (COO⁻). This gives rise to two characteristic absorptions: a strong asymmetric stretch around 1580 cm⁻¹ and a medium symmetric stretch around 1410 cm⁻¹.^[2]

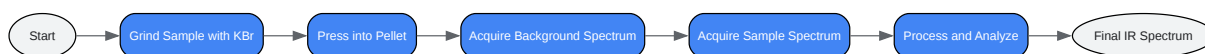
Experimental Protocol: IR Spectroscopy

- **Sample Preparation (KBr Pellet):** Grind a small amount (1-2 mg) of **(R)-2-Methallylglycine** with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet-forming die and press it under high pressure (8-10 tons) for several minutes to form a transparent or translucent pellet.

- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Spectrum Collection:** Record the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the empty spectrometer is recorded first and automatically subtracted from the sample spectrum.

Trustworthiness: The KBr pellet method is a well-established and reliable technique for obtaining high-quality IR spectra of solid samples. It minimizes scattering effects and provides sharp, well-resolved peaks.

IR Spectroscopy Workflow



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Caption: Workflow for IR spectroscopy using the KBr pellet method.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[3] For **(R)-2-Methallylglycine**, electrospray ionization (ESI) is a suitable soft ionization technique that will likely produce the protonated molecule $[M+H]^+$ as the base peak. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.

Predicted Mass Spectrometry Data (ESI-HRMS)

m/z (calculated)	Ion Formula	Assignment
144.0968	$[C_7H_{14}NO_2]^+$	$[M+H]^+$
126.0862	$[C_7H_{12}NO]^+$	$[M+H - H_2O]^+$
98.0859	$[C_6H_{12}N]^+$	$[M+H - COOH_2]^+$

Interpretation of the Mass Spectrum:

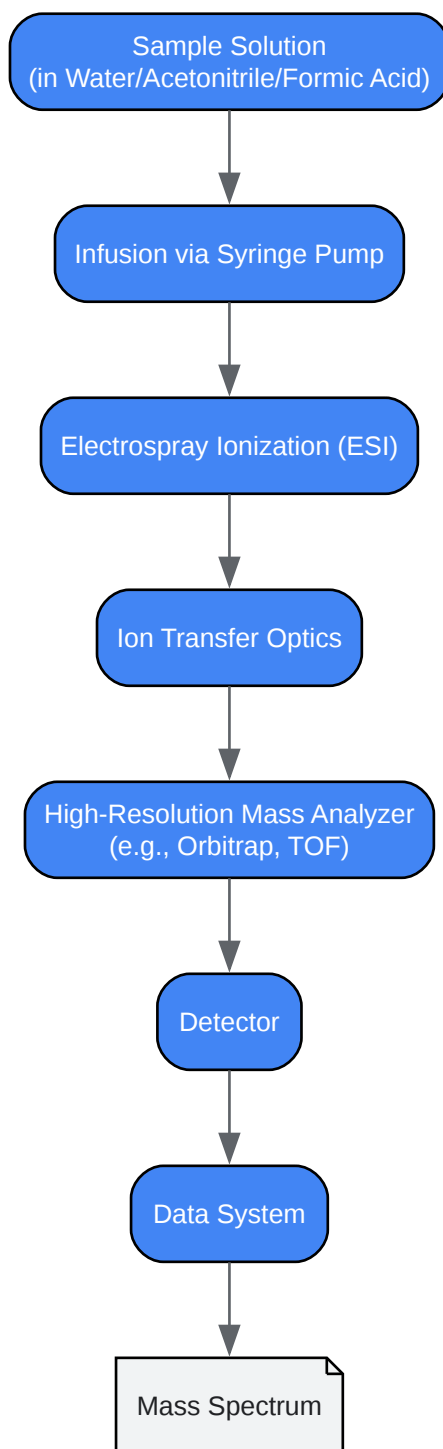
- Protonated Molecule ($[M+H]^+$): The most abundant ion is expected to be the protonated molecule at m/z 144.0968. This corresponds to the molecular weight of **(R)-2-Methallylglycine** (143.18 g/mol) plus the mass of a proton.
- Fragment Ions: Fragmentation can occur in the mass spectrometer. Common fragmentation pathways for amino acids include the loss of water ($[M+H - H_2O]^+$) from the carboxylic acid group, resulting in a peak at m/z 126.0862, and the loss of the entire carboxyl group as formic acid ($[M+H - COOH_2]^+$), leading to a fragment at m/z 98.0859.

Experimental Protocol: ESI-HRMS

- Sample Preparation: Prepare a dilute solution of **(R)-2-Methallylglycine** (approximately 10 $\mu\text{g/mL}$) in a suitable solvent system, such as 50:50 water/acetonitrile with 0.1% formic acid. The formic acid aids in the protonation of the analyte.
- Infusion: The sample solution is infused into the ESI source of a high-resolution mass spectrometer (e.g., an Orbitrap or TOF instrument) at a flow rate of 5-10 $\mu\text{L/min}$ using a syringe pump.
- Ionization: A high voltage is applied to the ESI needle, causing the formation of a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are desorbed as gas-phase ions.
- Mass Analysis: The ions are guided into the mass analyzer, where their m/z ratios are measured with high accuracy. The spectrum is recorded in positive ion mode.

Trustworthiness: ESI is the method of choice for the analysis of polar, non-volatile molecules like amino acids. HRMS provides unambiguous elemental composition determination, which is the gold standard for molecular formula confirmation.

ESI-HRMS Analysis Workflow



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Caption: Workflow for ESI-HRMS analysis.

Conclusion

The spectroscopic data and protocols presented in this guide provide a comprehensive framework for the characterization of **(R)-2-Methallylglycine**. The predicted NMR, IR, and MS data are based on fundamental principles of spectroscopy and the known chemical structure of the molecule. By following the detailed experimental protocols, researchers can confidently acquire and interpret the spectroscopic data for this important non-proteinogenic amino acid, ensuring its identity and purity in their research and development endeavors.

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